

# Coblopasvir Dihydrochloride: A Technical Overview of Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Coblopasvir dihydrochloride, also known as KW-136, is a potent, pangenotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2][3] Developed by Beijing Kawin Technology Share-Holding Co., Ltd., it has demonstrated picomolar antiviral activity in vitro against a range of HCV genotypes.[4] In February 2020, Coblopasvir hydrochloride, in combination with sofosbuvir, was approved by the Chinese National Medical Products Administration (CNMPA) for the treatment of chronic HCV infection in adults with genotypes 1, 2, 3, and 6, with or without compensated cirrhosis.[4][5] This technical guide provides a comprehensive overview of the available pharmacokinetic and metabolic data for Coblopasvir dihydrochloride, based on publicly accessible information.

## **Pharmacokinetics**

The pharmacokinetic profile of **Coblopasvir dihydrochloride** has been evaluated in clinical studies. However, detailed preclinical data from animal studies and comprehensive human pharmacokinetic parameters are not extensively published.

### **Human Pharmacokinetics**

A clinical study in patients with Hepatitis C evaluated the tolerance and pharmacokinetics of orally administered Coblopasvir hydrochloride capsules. [6] The study investigated single and



multiple once-daily doses of 30 mg, 60 mg, 90 mg, and 120 mg for three consecutive days.[6]

The key findings from this study indicate that:

- Plasma concentration and exposure to Coblopasvir hydrochloride increased with escalating doses from 30 mg to 120 mg.[6]
- There were no significant differences in plasma concentration and exposure between single and multiple doses in a fasting state, suggesting no drug accumulation in the body with once-daily dosing over this period.[6]

Table 1: Summary of Human Pharmacokinetic Parameters of Coblopasvir

| Parameter                                 | 30 mg                                   | 60 mg                                   | 90 mg                                   | 120 mg                                  |
|-------------------------------------------|-----------------------------------------|-----------------------------------------|-----------------------------------------|-----------------------------------------|
| Cmax (Maximum<br>Plasma<br>Concentration) | Data not publicly available             | Data not publicly available             | Data not publicly<br>available          | Data not publicly available             |
| Tmax (Time to Cmax)                       | Data not publicly available             |
| AUC (Area<br>Under the Curve)             | Data not publicly available             |
| t1/2 (Half-life)                          | Data not publicly available             |
| Accumulation<br>Ratio                     | No significant accumulation observed[6] |

## **Preclinical Pharmacokinetics**

Detailed pharmacokinetic parameters for Coblopasvir in preclinical species such as rats, dogs, and monkeys are not available in the public domain. Such studies are crucial in early drug development to understand the compound's absorption, distribution, metabolism, and excretion (ADME) properties and to enable interspecies scaling to predict human pharmacokinetics.



Table 2: Summary of Preclinical Pharmacokinetic Parameters of Coblopasvir

| Species | Dose      | Cmax      | Tmax      | AUC       | t1/2      |
|---------|-----------|-----------|-----------|-----------|-----------|
| Rat     | Data not  |
|         | publicly  | publicly  | publicly  | publicly  | publicly  |
|         | available | available | available | available | available |
| Dog     | Data not  |
|         | publicly  | publicly  | publicly  | publicly  | publicly  |
|         | available | available | available | available | available |
| Monkey  | Data not  |
|         | publicly  | publicly  | publicly  | publicly  | publicly  |
|         | available | available | available | available | available |

## Metabolism

Information regarding the metabolic pathways of Coblopasvir, including the enzymes responsible for its biotransformation and the resulting metabolites, has not been publicly disclosed. As an NS5A inhibitor, it is generally anticipated to have a different metabolic profile compared to HCV protease inhibitors, which are often substrates and inhibitors of cytochrome P450 (CYP) enzymes.[7] A Phase 1 drug-drug interaction study with selaprevir potassium has been completed, but the results are not yet published.[8]

Table 3: Metabolic Profile of Coblopasvir

| Metabolite                  | Method of Identification    | Abundance                   | Pharmacological<br>Activity |
|-----------------------------|-----------------------------|-----------------------------|-----------------------------|
| Data not publicly available |

## **Experimental Protocols**

While specific, detailed protocols for the preclinical and clinical studies of Coblopasvir are proprietary, this section outlines the general methodologies that would be employed in such



investigations.

## **Human Pharmacokinetic Study Protocol**

Based on the available clinical trial information, a typical Phase 1, single- and multiple-dose escalation study for Coblopasvir would be designed as follows:

- Study Design: An open-label, single- and multiple-dose escalation study in healthy volunteers or patients with HCV infection.
- Dosing: Subjects would receive a single oral dose of Coblopasvir dihydrochloride on day
  1, followed by a washout period. Subsequently, they would receive once-daily oral doses for
  a specified period (e.g., 3-7 days) to assess steady-state pharmacokinetics. Dose cohorts
  would be escalated (e.g., 30 mg, 60 mg, 90 mg, 120 mg) after safety and tolerability are
  confirmed in the preceding cohort.
- Sample Collection: Serial blood samples would be collected at predefined time points post-dosing (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) to capture the full pharmacokinetic profile. Urine and fecal samples may also be collected for excretion analysis.
- Bioanalysis: Plasma concentrations of Coblopasvir would be determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
   [6]
- Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 would be calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.[6]











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Coblopasvir and sofosbuvir for treatment of chronic hepatitis C virus infection in China: A single-arm, open-label, phase 3 trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Synthesis of Coblopasvir Hydrochloride Chemicalbook [chemicalbook.com]
- 5. Company News Kawin [kawin-bio.com]



- 6. Tolerance and pharmacokinetics of coblopasvir hydrochloride capsules in patients with hepatitis C virus infection [lcgdbzz.org]
- 7. researchgate.net [researchgate.net]
- 8. Coblopasvir hydrochloride Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [Coblopasvir Dihydrochloride: A Technical Overview of Pharmacokinetics and Metabolism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10829364#pharmacokinetics-and-metabolism-of-coblopasvir-dihydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com